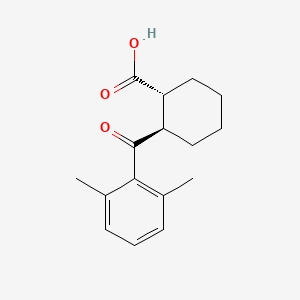

trans-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Conformational Preferences and Synthesis Analysis

The study of conformational preferences in cyclohexane derivatives is crucial for understanding their chemical behavior. For instance, trans-1,2- and cis-1,3-cyclohexanedicarboxylic acids have been investigated to determine the stability of diaxial (aa) and diequatorial (ee) conformers in different solvents and ionization states. It was found that while ee conformers are generally preferred, the aa conformation can be favored under certain conditions, such as in DMSO for the dianion of trans-1,2-cyclohexanedicarboxylic acid . Additionally, the synthesis of enantiomerically pure trans-2-aminocyclohexanecarboxylic acid from trans-cyclohexane-1,2-dicarboxylic acid has been reported, highlighting a convenient one-pot procedure that includes cyclization, amide formation, and Hofmann-type degradation .

Molecular Structure Analysis

X-ray crystallography has been employed to correct the configuration of trans-1,2-cyclohexanedicarboxylic acid, which was previously misreported in the literature. The correct configuration was identified as (1R,2R) . The molecular structure of cyclohexane derivatives is also influenced by the presence of substituents, as demonstrated by the different melting points and properties of 1,1-dimethyl-cyclohexan-3-ol-2-carboxylic acids, which represent the trans and cis forms .

Chemical Reactions Analysis

Cyclohexene derivatives undergo photo-induced addition reactions with acetic acid, leading to the formation of various acetoxycyclohexanecarboxylate isomers. The reaction outcomes depend on the structure of the starting material and the conditions of the reaction . Similarly, the resolution of trans-2-aminocyclohexanecarboxylic acids and derivatives has been achieved through preferential crystallization, which is essential for the preparation of optically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane derivatives are influenced by their molecular structures and the presence of functional groups. For example, t-2-benzoyl-t-5-phenylcyclohexane-r-1-carboxylic acid reacts with various amines to yield isoindole-fused heterocycles, with the reaction pathway and product distribution being influenced by the stereochemistry of the starting material . The preparation and mass spectra of t-butylcyclohexanecarboxylic acids have been studied, providing insights into the fragmentation patterns and stability of these compounds .

The resolution of trans-1,2-cyclohexanedicarboxylic acid via diastereomeric salt formation has been explored, revealing the influence of feeding molar ratios on the enantiomeric purity of the product . Additionally, the resolution of trans-2,2-dichloro-3-methylcyclopropanecarboxylic acid through salt crystallization with chiral amines has been described, demonstrating the transformation of the resolved enantiomers into dimethyl 2-methylsuccinates .

Lastly, the photochemistry of cis- and trans-1,1-Dimethyldecalin-10-carbonyl azides has been investigated, leading to the synthesis of isocyanates and tricyclic δ-lactams, among other products . These studies collectively enhance our understanding of the diverse properties and reactivity of cyclohexane derivatives.

Scientific Research Applications

Chemical Synthesis and Pharmacological Properties

The compound is utilized in the synthesis of various chemical derivatives. Notably, the synthesis of 2-phenyl-cyclohexene-l-carboxylic acid and 2-cyclohexyl-cyclohexene carboxylic acid is described, including their conversion into tertiary aminoalkyl esters. These esters demonstrate a range of pharmacological properties, with antispasmodic activity being the most prominent. Compounds like (2-dimethylaminoethyl)-2-phenyl-cyclohexene-l-carboxylate and (2-diethylaminoethyl)-trans-2-phenyl-cyclohexane carboxylate show significant potency in this regard (Veer & Oud, 2010).

Preparation and Analytical Studies

The compound is pivotal in the preparation of various cyclohexane derivatives. The preparation and mass spectra of t‐butylcyclohexanecarboxylic acids are detailed, highlighting the synthesis from t-butyl-cyclohexanols and the exploration of the cis- and trans-isomers of 2-, 3-, and 4-t-butylcyclohexanecarboxylic acid. The study emphasizes the unique hydrogenation properties over different metal catalysts and the presentation and discussion of the mass spectra of these compounds (V. Bekkum et al., 2010).

Safety and Hazards

properties

IUPAC Name |

(1R,2R)-2-(2,6-dimethylbenzoyl)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3/c1-10-6-5-7-11(2)14(10)15(17)12-8-3-4-9-13(12)16(18)19/h5-7,12-13H,3-4,8-9H2,1-2H3,(H,18,19)/t12-,13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDXKWXAVCEDNQ-CHWSQXEVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2CCCCC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)C(=O)[C@@H]2CCCC[C@H]2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641366 |

Source

|

| Record name | (1R,2R)-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid | |

CAS RN |

733742-83-1 |

Source

|

| Record name | (1R,2R)-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

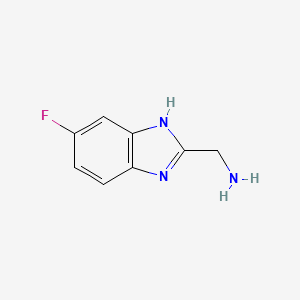

![(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine](/img/structure/B1345308.png)

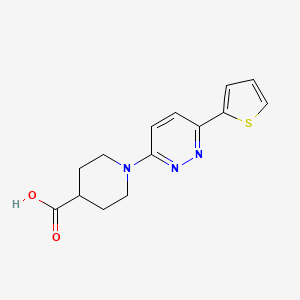

![2-[4-(5-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1345317.png)

![(2Z)-2-[(2E)-3-(2-furyl)prop-2-en-1-ylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B1345331.png)